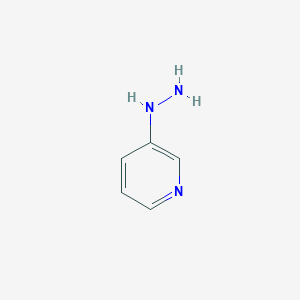![molecular formula C17H15ClN4O2S B2469957 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 896324-72-4](/img/structure/B2469957.png)
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide” is a chemical compound with the molecular formula C16H13ClN4O2S and a molecular weight of 360.82. It is a derivative of 1,3,5-triazine, which is known to exhibit various biological activities such as antimicrobial, antimalarial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives, like the compound , often involves the replacement of chloride ions in cyanuric chloride . The synthesis can be achieved by conventional methods or using microwave irradiation, which tends to yield the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available sources, it’s known that triazine derivatives can participate in a variety of reactions. For instance, DMTMM, a triazine derivative, is commonly used for the activation of carboxylic acids, particularly for amide synthesis .Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
The synthesis and structural elucidation of compounds related to the query compound have been extensively studied. For instance, a series of N-aryl-acetamide derivatives, synthesized through the condensation of various heterocyclic thiols with chloroacetamides, have shown a wide range of biological activities, including antimicrobial properties. These activities highlight the importance of structural elucidation, such as NMR, MASS, and IR spectra, in understanding the compound's potential applications (Mahyavanshi et al., 2011).
Biological Activities and Potential Applications
Compounds with structures similar to the query compound have been investigated for their biological activities, particularly as antimicrobial and anticancer agents. The exploration of such compounds includes assessing their efficacy against various bacterial and fungal strains, highlighting their potential as leads for developing new therapeutic agents. For example, derivatives incorporating the 1,2,4-triazole moiety have exhibited promising antibacterial and antifungal activities, underscoring the significance of these compounds in scientific research aimed at discovering new drugs (Gouda et al., 2010).
Advanced Applications in Medicinal Chemistry
The ongoing research into compounds structurally related to the query compound also involves their potential application in medicinal chemistry, particularly in the synthesis of compounds with anti-inflammatory, analgesic, and antitumor properties. This research area is crucial for the development of novel therapeutic agents that can address unmet medical needs, thereby highlighting the importance of these compounds in advancing scientific knowledge and contributing to public health (Fahim & Ismael, 2021).
Propiedades
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-11-3-6-13(7-4-11)19-15(23)10-25-16-20-14-8-5-12(18)9-22(14)17(24)21-16/h3-9H,2,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIAMKWVJTUQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469875.png)
![2-Oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2469876.png)
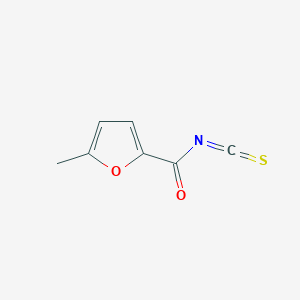
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide](/img/structure/B2469881.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)

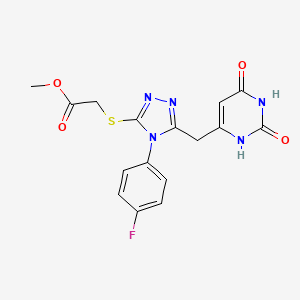
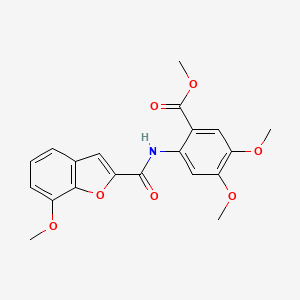

![2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2469889.png)
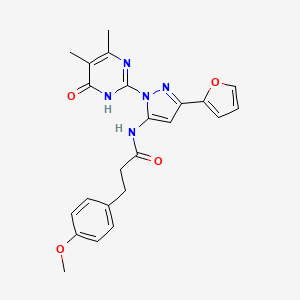
![3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2469894.png)

